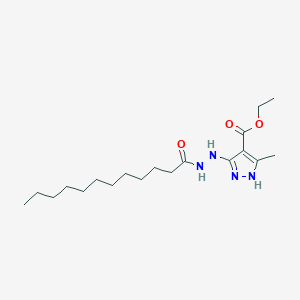![molecular formula C16H16O2S2 B290114 (5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)
(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications. This compound is also known as DMDD and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DMDD is not yet fully understood. However, it is believed that its anti-inflammatory and antioxidant properties are due to its ability to scavenge reactive oxygen species and inhibit the activity of various enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
DMDD has been shown to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DMDD is its ability to exhibit significant anti-inflammatory and antioxidant properties at low concentrations. However, one of the limitations of using DMDD in lab experiments is its relatively high cost and limited availability.
Orientations Futures
There are several potential future directions for the study of DMDD. One potential direction is to further investigate its potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Another potential direction is to investigate its potential use as a dietary supplement or functional food ingredient. Additionally, further studies are needed to fully understand the mechanism of action of DMDD and its potential side effects.
In conclusion, DMDD is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of DMDD involves the reaction of 2-(1,3-dithiolan-2-ylidene)acetaldehyde with 3-methoxybenzaldehyde in the presence of a base catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure DMDD.
Applications De Recherche Scientifique
DMDD has been studied extensively for its potential applications in various scientific fields. It has been shown to exhibit significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C16H16O2S2 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C16H16O2S2/c1-18-13-4-2-3-11(10-13)9-12-5-6-14(15(12)17)16-19-7-8-20-16/h2-4,9-10H,5-8H2,1H3/b12-9+ |
Clé InChI |
AECJMANWAZPPTJ-FMIVXFBMSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)/C=C/2\CCC(=C3SCCS3)C2=O |
SMILES |
COC1=CC=CC(=C1)C=C2CCC(=C3SCCS3)C2=O |
SMILES canonique |
COC1=CC=CC(=C1)C=C2CCC(=C3SCCS3)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B290031.png)
![Ethyl 3-amino-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B290032.png)
![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290035.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B290036.png)
![3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290037.png)
![10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine](/img/structure/B290041.png)

![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)

![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)
![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)

![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)
![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)